molecular formula C11H10Cl4N4O3S B11712490 2-Chloro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-acetamide

2-Chloro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-acetamide

Cat. No.: B11712490
M. Wt: 420.1 g/mol
InChI Key: QNVAEALKCISBNR-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-acetamide is a complex organic compound that features a combination of chloro, nitro, and thioureido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Thiourea Formation: Reaction of the nitro-phenyl compound with thiourea to form the thioureido group.

    Chlorination: Introduction of chloro groups to the ethyl and acetamide moieties.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules.

Biology

Medicine

Research into its potential as an antimicrobial or anticancer agent.

Industry

Use in the production of specialized materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-acetamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,2,2-trichloroethyl)-acetamide: Lacks the thioureido and nitro groups.

    N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-acetamide: Lacks the chloro group on the acetamide moiety.

Uniqueness

The presence of both chloro and nitro groups, along with the thioureido functionality, makes 2-Chloro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-acetamide unique. These functional groups can impart specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C11H10Cl4N4O3S

Molecular Weight

420.1 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H10Cl4N4O3S/c12-5-8(20)17-9(11(13,14)15)18-10(23)16-6-1-3-7(4-2-6)19(21)22/h1-4,9H,5H2,(H,17,20)(H2,16,18,23)

InChI Key

QNVAEALKCISBNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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